molecular formula C10H7BrO2S B3152233 Methyl 5-bromobenzo[b]thiophene-3-carboxylate CAS No. 7312-25-6

Methyl 5-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B3152233
CAS No.: 7312-25-6
M. Wt: 271.13 g/mol
InChI Key: QZNZVRWWWOWDRV-UHFFFAOYSA-N
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Description

Methyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 7312-25-6) is a brominated benzo[b]thiophene derivative featuring a methyl ester group at position 3 and a bromine substituent at position 5. Its structure combines electron-withdrawing (bromine) and electron-donating (ester) groups, which influence its reactivity, solubility, and biological interactions. The compound is typically synthesized via palladium-catalyzed cyclization or multi-step reactions involving bromination of precursor thiophene esters .

Properties

IUPAC Name

methyl 5-bromo-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNZVRWWWOWDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254589
Record name Methyl 5-bromobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7312-25-6
Record name Methyl 5-bromobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7312-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to the desired benzothiophene derivatives with yields ranging from 58% to 96% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can significantly enhance the production process, making it suitable for industrial applications .

Comparison with Similar Compounds

Key Observations :

  • Ethyl esters (e.g., A400212) exhibit lower lipophilicity than methyl esters, affecting solubility and metabolic stability .

Comparison :

  • Brominated derivatives often require additional steps, such as regioselective bromination, which can generate isomers (e.g., reports 80:20 isomer ratios in similar systems) .
  • Non-brominated analogues (e.g., A386169) are synthesized more efficiently due to fewer functionalization steps .

Key Findings :

  • Bromine at C5 may enhance target binding through halogen bonding, as seen in related brominated heterocycles .
  • Non-brominated analogues (e.g., A386169) serve as precursors for bioactive molecules but lack the electronic effects conferred by bromine .

Physicochemical Properties

Compound Physical State Molecular Weight (g/mol) Solubility (Predicted)
This compound Likely oily liquid 285.16 Low in water; moderate in organic solvents
Ethyl benzo[b]thiophene-3-carboxylate Not reported 220.27 Higher lipophilicity than methyl ester
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate Yellow oil 224.23 Similar to brominated analogue

Notes:

  • Bromine increases molecular weight and melting point compared to fluorine or hydrogen analogues .
  • Methyl esters generally exhibit faster metabolic clearance than ethyl esters .

Biological Activity

Methyl 5-bromobenzo[b]thiophene-3-carboxylate (MBBTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

MBBTC has the molecular formula C₁₁H₈BrO₂S and a molecular weight of 271.13 g/mol. The compound features a bromine atom substituted at the 5-position of the benzo[b]thiophene ring, along with a carboxylate ester functional group. This unique structure contributes to its varied chemical reactivity and biological interactions, making it a candidate for further research in drug development and other applications .

1. Cytochrome P450 Inhibition

One of the notable biological activities of MBBTC is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, indicating that MBBTC may influence pharmacokinetics and drug interactions . The inhibition of these enzymes could lead to altered metabolism of co-administered drugs, potentially affecting their therapeutic efficacy and safety.

2. Anticancer Properties

Research has indicated that MBBTC exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. For instance, one study reported that treatment with MBBTC led to a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .

Table 1: Apoptotic Effects of MBBTC on MCF-7 Cells

Treatment Concentration (µM)Cell Viability (%)Early Apoptosis (%)Late Apoptosis (%)
0 (Control)1003.332.73
1080.125.124.56
2062.458.7318.13
5026.86--

The data indicates that higher concentrations of MBBTC significantly reduce cell viability while promoting apoptosis .

3. Antimicrobial Activity

MBBTC has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bactericidal effects .

Table 2: Antimicrobial Activity of MBBTC

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Pseudomonas aeruginosa2550

These findings support the potential use of MBBTC as a lead compound for developing new antimicrobial agents .

The mechanism by which MBBTC exerts its biological effects involves interaction with specific molecular targets:

  • Cytochrome P450 Enzymes : By inhibiting CYP1A2 and CYP2C19, MBBTC may alter drug metabolism pathways, which can be beneficial or detrimental depending on the context.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, possibly through the modulation of signaling cascades involved in cell survival and death .
  • Antimicrobial Mechanisms : The exact mechanism for its antimicrobial activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have explored the biological activity of MBBTC:

  • A study examining the effects on breast cancer cells reported that treatment with MBBTC resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology .
  • Another investigation focused on its antimicrobial properties revealed that MBBTC effectively inhibited biofilm formation by Staphylococcus aureus, indicating its potential application in treating biofilm-associated infections .

Q & A

Q. Basic Methodology

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselective bromination at the 5-position and esterification at the 3-carboxylate. For example, the bromine atom induces deshielding in adjacent protons, observable as distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 285.96 for C10_{10}H7_7BrO2_2S) and detects halogen isotopic patterns .

Q. Advanced Application

  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects that NMR cannot differentiate .
  • Dynamic NMR (DNMR) : Detects rotational barriers in the thiophene ring or ester group, which may influence reactivity in downstream reactions .

What role does the bromine substituent play in facilitating nucleophilic substitution reactions?

Basic Mechanism
The electron-withdrawing bromine at the 5-position activates the thiophene ring for nucleophilic aromatic substitution (SNAr). For example, amines or alkoxides displace bromine under mild conditions (50–80°C), forming C–N or C–O bonds . The carboxylate group at the 3-position stabilizes intermediates through resonance, reducing side reactions .

Advanced Analysis
Computational studies (e.g., DFT calculations) reveal bromine’s impact on frontier molecular orbitals. The LUMO localization at the 5-position correlates with observed regioselectivity in SNAr reactions . Kinetic isotope effects (KIEs) further distinguish between concerted vs. stepwise mechanisms in substitution pathways .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Q. Methodological Approach

  • Molecular Docking : Predicts interactions with biological targets (e.g., kinases) by analyzing steric and electronic complementarity. For instance, the bromine’s van der Waals radius may occupy hydrophobic pockets in enzyme active sites .
  • Reactivity Descriptors : Fukui indices identify electrophilic/nucleophilic sites, guiding functionalization strategies (e.g., introducing substituents at the 2-position without disrupting bromine’s reactivity) .

Case Study
A QSAR model for similar bromothiophenes demonstrated that Hammett σpara_para values of substituents correlate with reaction rates in Pd-catalyzed cross-couplings, enabling predictive tuning of catalytic conditions .

What strategies resolve contradictory data on reaction mechanisms involving this compound?

Q. Common Contradictions

  • Solvent Effects : Conflicting yields in DMF vs. THF may arise from solvent polarity’s impact on transition-state stabilization. For example, polar aprotic solvents enhance SNAr rates but may promote side reactions in ester hydrolysis .
  • Catalyst Compatibility : Pd-based catalysts may dehalogenate bromine under harsh conditions, complicating Suzuki-Miyaura couplings .

Q. Resolution Strategies

  • In Situ Monitoring : ReactIR or 19^{19}F NMR tracks intermediate formation in real time, clarifying mechanistic pathways .
  • Isotopic Labeling : 18^{18}O-labeled esters differentiate between hydrolysis and nucleophilic substitution pathways .

How do substituent variations influence the compound’s biological and chemical profiles?

Q. Basic Protocol

  • Gewald Reaction : Condenses ketones with cyanoacetates to form 2-aminothiophenes, which can be brominated and esterified .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids install aryl/heteroaryl groups at the 5-position .

Q. Advanced Functionalization

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazoles for bioorthogonal labeling .
  • Photoredox Catalysis : Enables C–H functionalization under mild conditions, preserving ester integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromobenzo[b]thiophene-3-carboxylate
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Methyl 5-bromobenzo[b]thiophene-3-carboxylate

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